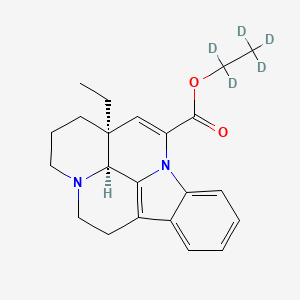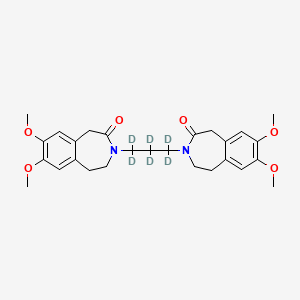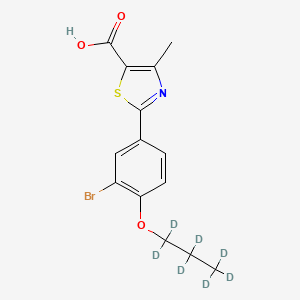
3-Descyano 3-bromo-Febuxostat-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Descyano 3-bromo-Febuxostat-d9 is a deuterated analog of 3-Descyano 3-bromo-Febuxostat. It is a stable isotope-labeled compound, often used in various scientific research applications. The molecular formula of this compound is C15H7D9BrNO3S, and it has a molecular weight of 379.3 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Descyano 3-bromo-Febuxostat-d9 involves multiple steps, starting from the parent compound FebuxostatThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced under custom synthesis agreements to meet specific research and development needs .
Analyse Des Réactions Chimiques
Types of Reactions
3-Descyano 3-bromo-Febuxostat-d9 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, brominating agents, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
3-Descyano 3-bromo-Febuxostat-d9 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the behavior of drugs in the body.
Industry: The compound is used in quality control applications for the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Descyano 3-bromo-Febuxostat-d9 is similar to that of its parent compound, Febuxostat. It acts as a xanthine oxidase inhibitor, reducing the production of uric acid in the body. The compound binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Febuxostat: The parent compound, used for the treatment of hyperuricemia and gout.
Allopurinol: Another xanthine oxidase inhibitor used for similar therapeutic purposes.
Topiroxostat: A newer xanthine oxidase inhibitor with a different chemical structure.
Uniqueness
3-Descyano 3-bromo-Febuxostat-d9 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. The incorporation of deuterium atoms can also affect the compound’s pharmacokinetic properties, making it valuable in drug development and research .
Propriétés
Formule moléculaire |
C14H14BrNO3S |
|---|---|
Poids moléculaire |
363.28 g/mol |
Nom IUPAC |
2-[3-bromo-4-(1,1,2,2,3,3,3-heptadeuteriopropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H14BrNO3S/c1-3-6-19-11-5-4-9(7-10(11)15)13-16-8(2)12(20-13)14(17)18/h4-5,7H,3,6H2,1-2H3,(H,17,18)/i1D3,3D2,6D2 |
Clé InChI |
BSKLYYKVWWBLJR-JOMZKNQJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)Br |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


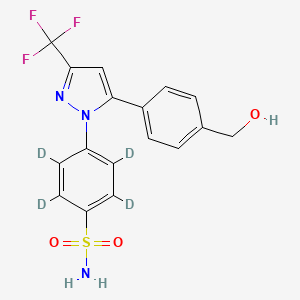
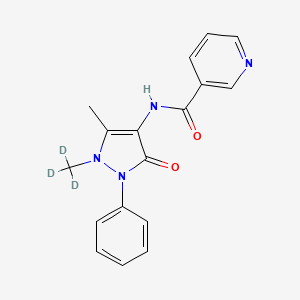
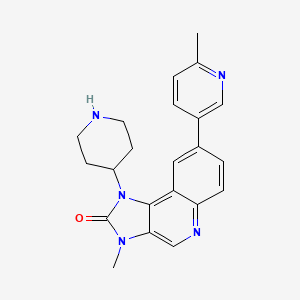
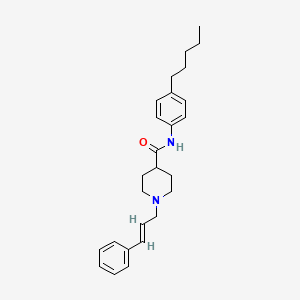
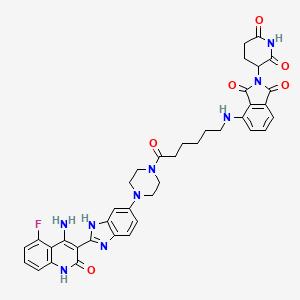
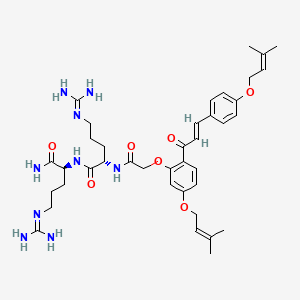
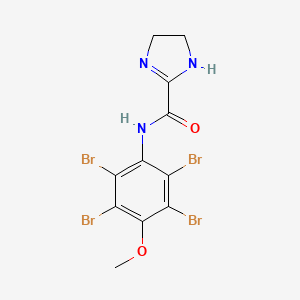
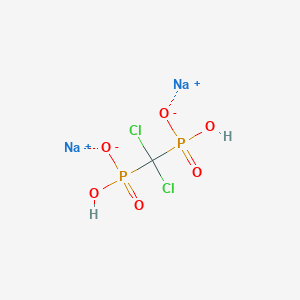
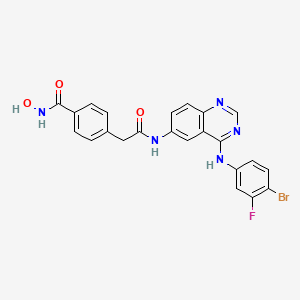
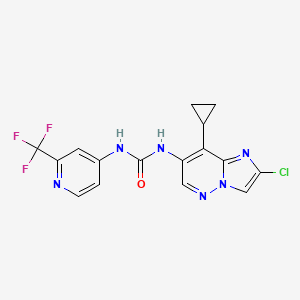
![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)

